![molecular formula C7H3BrFIO2 B2615214 5-Bromo-2-fluoro-3-iodobenzoic acid CAS No. 1517342-25-4](/img/structure/B2615214.png)
5-Bromo-2-fluoro-3-iodobenzoic acid
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Overview
Description
5-Bromo-2-fluoro-3-iodobenzoic acid is a solid compound with a molecular weight of 344.91 . It is a halogen substituted carboxylic acid .
Molecular Structure Analysis
The molecular formula of 5-Bromo-2-fluoro-3-iodobenzoic acid is C7H3BrFIO2 . The InChI code is 1S/C7H3BrFIO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12) .Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-3-iodobenzoic acid is a solid compound .Scientific Research Applications
Precursor for Other Compounds
“5-Bromo-2-fluoro-3-iodobenzoic acid” can be used as a precursor for the generation of other compounds. For example, it can be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid .
Generation of Electron Transfer Dissociation (ETD) Reagents
This compound can be used as a precursor for the generation of Electron Transfer Dissociation (ETD) reagents. ETD is a method of fragmenting multiply-charged positive ions in mass spectrometry. This technique is used to study large biomolecules .
Synthesis of 2-Pyridinecarboxamide Derivatives
“5-Bromo-2-fluoro-3-iodobenzoic acid” can be used as a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide . These compounds are known as GK activators and have potential therapeutic applications.
Synthesis of Nonexplosive Cyclic Hypervalent Iodine (III) Oxidants
The compound can be used in the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants. These oxidants are efficient organocatalysts and reagents for various reactions .
Use in Decarboxylative Alkynylation
“5-Bromo-2-fluoro-3-iodobenzoic acid” can be used in decarboxylative alkynylation, a type of reaction that forms carbon-carbon bonds and is useful in organic synthesis .
Use in Oxyalkenylation Reactions
This compound can be used in oxyalkenylation reactions. Oxyalkenylation is a type of reaction that introduces an alkene and an oxygen atom to a molecule .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-bromo-2-fluoro-3-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSBIABPRGSFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-3-iodobenzoic acid |
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